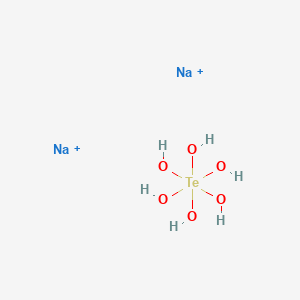

Telluric acid (H6TeO6), disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Telluric Acid (H6TeO6), a compound of tellurium, hydrogen, and oxygen, is a fascinating substance with unique chemical properties . It is the highest oxidized form of tellurium, a chemical element in the chalcogen group which also includes oxygen, sulfur, selenium, and polonium . It is a white crystalline solid made up of octahedral Te (OH)6 molecules which persist in aqueous solution .

Synthesis Analysis

Telluric acid is usually prepared in the lab by oxidizing tellurium with strong oxidizing agents such as nitric acid or hydrogen peroxide . The following chemical equation summarizes the reaction: Te + 2 HNO3 + 6 H2O → H6TeO6 + 2 NO .Molecular Structure Analysis

In the solid state, there are two forms, rhombohedral and monoclinic, and both contain octahedral Te (OH)6 molecules . These molecules contain one hexavalent tellurium (Te) atom in the +6 oxidation state, attached to six hydroxyl (–OH) groups .Physical and Chemical Properties Analysis

Telluric acid has a crystalline structure and presents a visually striking white or colorless appearance . The molar mass of telluric acid is around 229.68 g/mol, which is relatively high compared to other acids . It also exhibits the unusual property of sublimation when heated, transitioning directly from a solid to a gas without first becoming a liquid .Mécanisme D'action

Safety and Hazards

Orientations Futures

Telluric acid has been used in research as a precursor for the synthesis of tellurium-based compounds with interesting properties . For instance, some of these compounds exhibit semiconducting behavior, making them useful in electronic devices . In addition, telluric acid and its salts, tellurates, are known for their powerful oxidizing properties . They have found applications in chemical analysis and certain types of organic synthesis .

Propriétés

InChI |

InChI=1S/2Na.H6O6Te/c;;1-7(2,3,4,5)6/h;;1-6H/q2*+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCJYOJZJHFLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](O)(O)(O)(O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Te+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20730-46-5 |

Source

|

| Record name | Telluric acid (H6TeO6), disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020730465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

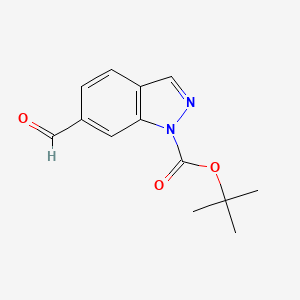

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea](/img/structure/B1514578.png)

![7-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514591.png)